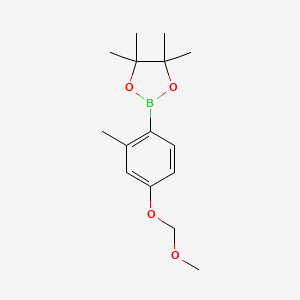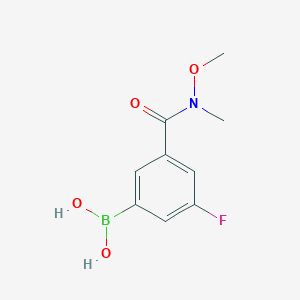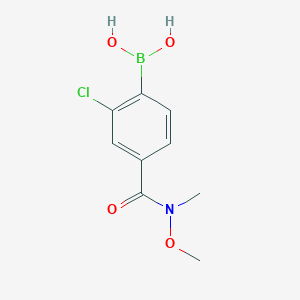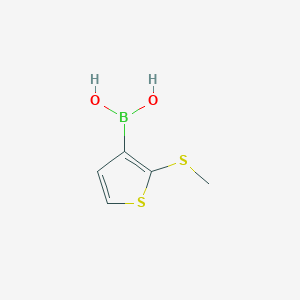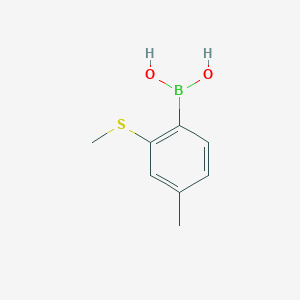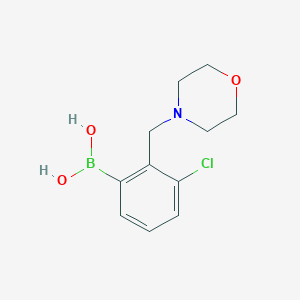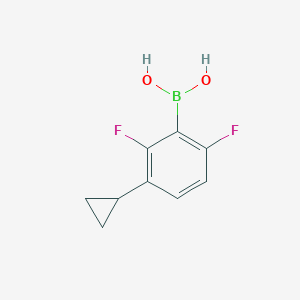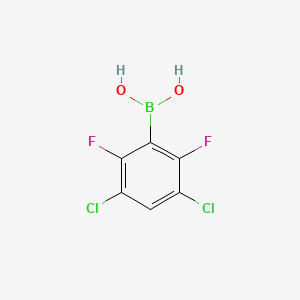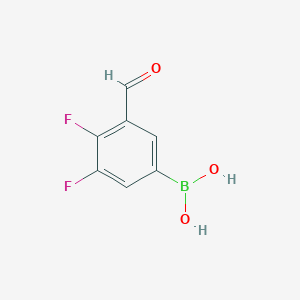
3-Carboxy-5-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
3-Carboxy-5-(trifluoromethyl)phenylboronic acid is a compound commonly used in the synthesis of biologically active compounds . It has a molecular formula of C8H6BF3O4 and a molecular weight of 233.94 g/mol .
Synthesis Analysis
The compound can be synthesized using various methods. One of the common methods involves the use of boron reagents for Suzuki–Miyaura coupling . This process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of the compound includes a boron atom bonded to an oxygen atom and a carbon atom of the carboxy group. The carbon atom is also part of a phenyl ring, which has a trifluoromethyl group attached . The compound forms hydrogen-bonded dimers in the solid state .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.94 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The introduction of the -OCF3 group influences the acidity of the compound .Applications De Recherche Scientifique
Anticancer Research
3-Carboxy-5-(trifluoromethyl)phenylboronic acid, like its phenolic analogues, plays a significant role in medicinal research due to its chemical structure, offering reactive sites for substitutions and reactions. Its derivatives, including cinnamic acid derivatives, have been extensively explored for their antitumor efficacy. Recent advancements have highlighted the potent anticancer potentials of these compounds, making them a subject of considerable interest in the last two decades. The chemical versatility of such compounds allows for the synthesis and biological evaluation of a wide range of derivatives with potential anticancer activities (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
The study of carboxylic acids, including derivatives of 3-Carboxy-5-(trifluoromethyl)phenylboronic acid, has shed light on their role as microbial inhibitors. These acids, at certain concentrations, inhibit the growth of engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the impact of these compounds on microbial cell membranes and internal pH levels offers insight into metabolic engineering strategies aimed at increasing microbial tolerance, which is crucial for the fermentative production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Drug Delivery Systems
Phenylboronic acid derivatives, including 3-Carboxy-5-(trifluoromethyl)phenylboronic acid, have been utilized in the development of pH- and sugar-sensitive drug delivery systems. These systems are designed to respond to changes in pH or the presence of specific sugars, enabling targeted release of drugs. Such innovations are particularly relevant for the delivery of anti-cancer drugs, anti-inflammatory medications, and for the management of diabetes through the controlled release of insulin. This approach highlights the potential of phenylboronic acid derivatives in creating more effective and responsive drug delivery mechanisms (Sato, Yoshida, Takahashi, & Anzai, 2011).
Environmental Applications
In the context of environmental science, derivatives of 3-Carboxy-5-(trifluoromethyl)phenylboronic acid are explored for their potential in biodegradation and treatment of pollutants. Understanding the microbial degradation of polyfluoroalkyl chemicals, which can result in persistent and toxic perfluoroalkyl acids, is crucial for assessing the environmental fate and designing strategies for the remediation of these compounds. This research area emphasizes the importance of such derivatives in evaluating environmental risks and developing bioremediation technologies (Liu & Avendaño, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
The primary result of the compound’s action in SM cross-coupling reactions is the formation of new carbon–carbon bonds . This process is crucial in the synthesis of a wide range of organic compounds .
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability under a variety of environmental conditions.
Propriétés
IUPAC Name |
3-borono-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)5-1-4(7(13)14)2-6(3-5)9(15)16/h1-3,15-16H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUJWTDOAHDXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-5-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



